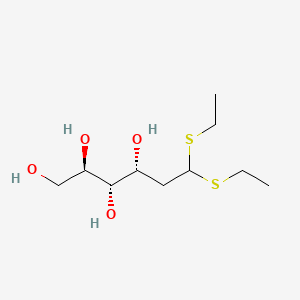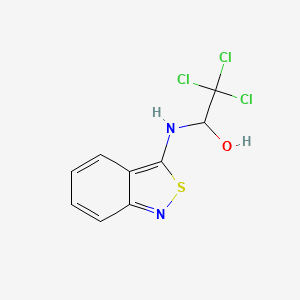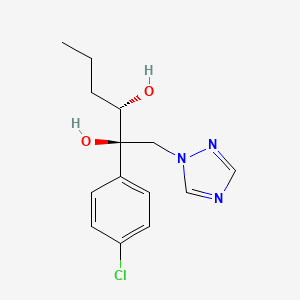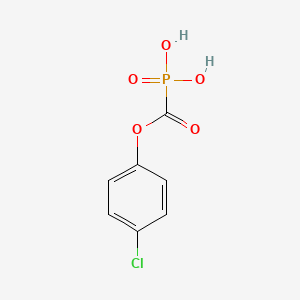
Phosphinecarboxylic acid, dihydroxy-, 4-chlorophenyl ester, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, dihydroxy-, 4-chlorophenyl ester, oxide is a complex organophosphorus compound This compound is characterized by the presence of a phosphine oxide group, a carboxylic acid group, and a 4-chlorophenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, dihydroxy-, 4-chlorophenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 4-chlorophenol under oxidative conditions. Common reagents used in this synthesis include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts to enhance the reaction efficiency and selectivity is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinecarboxylic acid, dihydroxy-, 4-chlorophenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be further oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted esters.
Applications De Recherche Scientifique
Phosphinecarboxylic acid, dihydroxy-, 4-chlorophenyl ester, oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of phosphinecarboxylic acid, dihydroxy-, 4-chlorophenyl ester, oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinic acids: Similar in structure but differ in the oxidation state of phosphorus.
Phosphonates: Contain a P-C bond instead of a P-O bond.
Phosphates: Differ in the presence of multiple oxygen atoms bonded to phosphorus.
Uniqueness
Phosphinecarboxylic acid, dihydroxy-, 4-chlorophenyl ester, oxide is unique due to its combination of a phosphine oxide group and a 4-chlorophenyl ester group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
74270-33-0 |
|---|---|
Formule moléculaire |
C7H6ClO5P |
Poids moléculaire |
236.54 g/mol |
Nom IUPAC |
(4-chlorophenoxy)carbonylphosphonic acid |
InChI |
InChI=1S/C7H6ClO5P/c8-5-1-3-6(4-2-5)13-7(9)14(10,11)12/h1-4H,(H2,10,11,12) |
Clé InChI |
XPVUKGSFIHHHIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(=O)P(=O)(O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


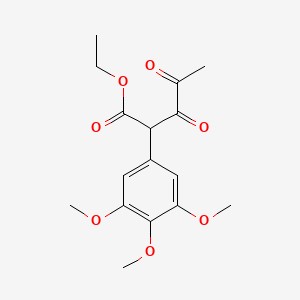
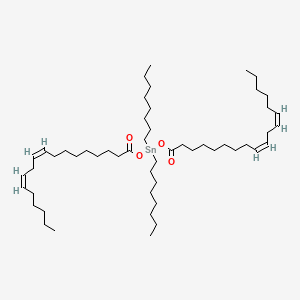
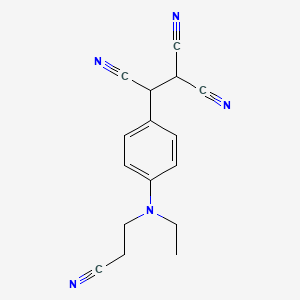
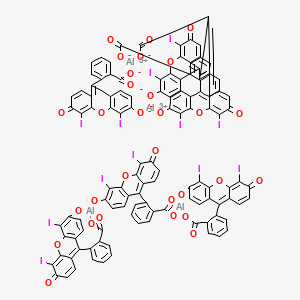
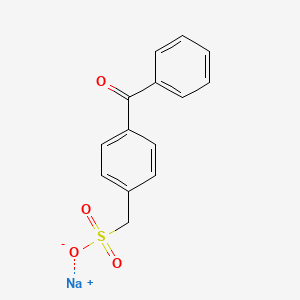
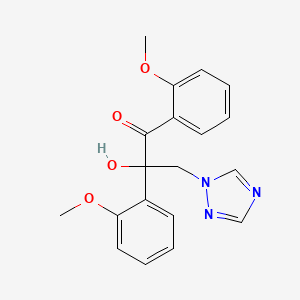

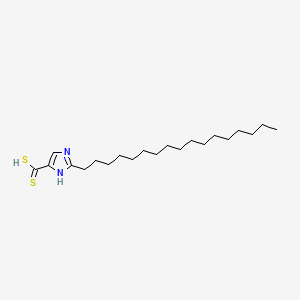
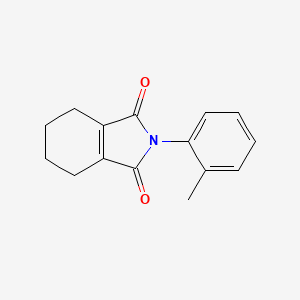
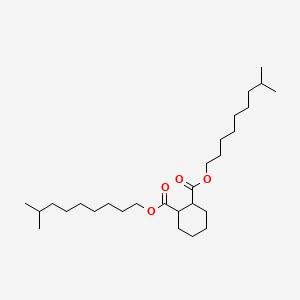
![2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol](/img/structure/B15178455.png)
